molecular formula C21H22N2O2 B3290111 N-ethyl-N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862813-75-0

N-ethyl-N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B3290111
CAS RN: 862813-75-0
M. Wt: 334.4 g/mol
InChI Key: QGTDLUYZPWFTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are molecules that play a role in pain sensation, mood, and appetite. URB597 has been studied for its potential therapeutic applications in various diseases, including chronic pain, anxiety, and depression.

Mechanism of Action

N-ethyl-N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide selectively inhibits FAAH, which leads to an increase in endocannabinoid levels. Endocannabinoids are molecules that bind to cannabinoid receptors in the brain and other tissues, producing a variety of physiological and behavioral effects. By inhibiting FAAH, this compound prolongs the effects of endocannabinoids, leading to analgesic, anxiolytic, and antidepressant-like effects.
Biochemical and Physiological Effects:
This compound has been shown to increase endocannabinoid levels in various tissues, including the brain, liver, and adipose tissue. It has also been shown to produce analgesic effects in animal models of pain, as well as anxiolytic and antidepressant-like effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of N-ethyl-N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is its selectivity for FAAH, which minimizes off-target effects. However, this compound has a relatively short half-life and must be administered repeatedly to maintain its effects. Additionally, this compound can be difficult to administer in vivo due to its poor solubility and bioavailability.

Future Directions

Future research on N-ethyl-N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide could focus on its potential therapeutic applications in human diseases, including chronic pain, anxiety, and depression. Additional studies could also investigate the optimal dosing and administration of this compound in vivo, as well as its potential side effects and interactions with other drugs. Finally, this compound could be used as a tool to study the role of endocannabinoids in various physiological and behavioral processes.

Scientific Research Applications

N-ethyl-N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, anxiety, and depression. In preclinical studies, this compound has been shown to increase endocannabinoid levels and produce analgesic effects in animal models of pain. It has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.

properties

IUPAC Name

N-ethyl-N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-4-15-10-12-16(13-11-15)23(5-2)21(25)20(24)19-14(3)22-18-9-7-6-8-17(18)19/h6-13,22H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTDLUYZPWFTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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